Enantiomeric Identity: The (S)-Enantiomer Is the Pharmacopeially Required Impurity Marker for Chiral Purity Testing of Ruxolitinib API and Its Intermediates
The (R)-enantiomer intermediate must be synthesized with enantiomeric excess (ee) exceeding 99% to meet ICH Q3A impurity thresholds for the final API [1]. The (S)-enantiomer is the undesired stereoisomer that must be excluded from the synthetic pathway; its presence at any level above the EP-specified limit of ≤0.15% constitutes a critical quality defect . The (S)-enantiomer reference standard is the unique enantiomer required to spike into validation samples and establish the limit of quantification (LOQ) for chiral HPLC methods. The (R)-enantiomer (CAS 1146629-83-5) cannot fulfill this function because it is the target analyte and would produce a false-negative result in spiked recovery experiments .
| Evidence Dimension | Stereochemical identity and pharmacopeial impurity specification limit |
|---|---|
| Target Compound Data | (S)-enantiomer: the forbidden stereoisomer; EP limit for S-epimer in ruxolitinib API ≤0.15% |
| Comparator Or Baseline | (R)-enantiomer (CAS 1146629-83-5): the desired intermediate produced at >99% ee [1]; racemic mixture (CAS 1822969-98-1): equal mixture of both enantiomers |
| Quantified Difference | Only (S)-enantiomer enables detection at the 0.15% threshold; (R)-enantiomer represents the target peak (100%); racemate represents 50% contamination, which is 333× above the specification limit |
| Conditions | Chiral HPLC-UV analysis per EP 11.0 monograph for ruxolitinib; system suitability using (S)-enantiomer as resolution standard |
Why This Matters
Procurement of the (S)-enantiomer reference standard is mandatory for ANDA filers to demonstrate chiral purity compliance; no other enantiomer or racemic grade can substitute in regulatory submissions.
- [1] Huang A, Zhang X, Yang Y, Shi C, Zhang B, Tuo X, Shen P, Jiao X, Zhang N. Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. J. Org. Chem. 2024, doi: 10.1021/acs.joc.4c01119. View Source
